N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide involves multi-step chemical processes, including alkylation and nitration reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the use of alkylation followed by nitration, achieving high yields under optimized conditions (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, reveals details about the conformation of N-H bonds and geometric parameters, which are crucial for understanding the chemical behavior of this compound (B. Gowda et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of this compound derivatives, including their reactivity and interaction with different chemical groups, can be inferred from studies on related compounds. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide illustrates the potential chemical transformations (A. Vavasori et al., 2023).
Physical Properties Analysis
Understanding the physical properties, including solubility, melting point, and stability, is essential for practical applications. While specific data on this compound is scarce, studies on similar compounds provide insight into these aspects, highlighting the significance of molecular structure on physical properties.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemical species, and photostability, can be deduced from research on analogous compounds. For example, the study of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides offers valuable information on the reactivity and potential bioactivity of related acetamide derivatives (Sergey Girel et al., 2022).
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study demonstrated that derivatives of N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide show potential as anticancer, anti-inflammatory, and analgesic agents. Specifically, a compound in this series exhibited notable activities in these areas, suggesting its potential for therapeutic application (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis of New AB-Type Monomers for Polybenzimidazoles : Research has been conducted on the synthesis of new AB-type monomers for polybenzimidazoles using derivatives of this compound. This indicates its use in the development of new materials (Begunov & Valyaeva, 2015).
Synthesis of Metallophthalocyanines : this compound has been used in the synthesis and characterization of new metallophthalocyanines. These compounds are known for their increased solubility compared to unsubstituted phthalocyanines and have various potential applications, including in photovoltaics and photocatalysis (Ağırtaş & İzgi, 2009).
Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors in Cancer Treatment : Derivatives of this compound were designed and synthesized as inhibitors of Collapsin response mediator protein 1 (CRMP 1) for small lung cancer treatment. These compounds showed considerable inhibition of cell growth, suggesting their potential in cancer therapy (Panchal, Rajput, & Patel, 2020).
Density Functional Theory Investigations of Derivatives : Studies involving density functional theory (DFT) have been conducted on different N,N-diacylaniline derivatives of this compound. These investigations provide insights into the electronic structure and potential applications of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Photocatalytic Degradation Studies : Research on the photocatalytic degradation of pharmaceutical compounds like paracetamol has involved the use of this compound derivatives. This indicates its potential application in environmental remediation (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
properties
IUPAC Name |
N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-9(18)16-10-2-5-12(6-3-10)21-14-7-4-11(17(19)20)8-13(14)15/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKGVJQTGJYRAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352154 | |
Record name | N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89845-62-5 | |
Record name | N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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